2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide
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Overview
Description
2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide is a compound belonging to the quinoline family. Quinoline derivatives are known for their extensive range of biological activities, including antibacterial, antimalarial, and anti-inflammatory properties
Preparation Methods
The synthesis of 2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide typically involves the condensation of aniline with acetone in the presence of a catalyst. One method employs metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as a catalyst . The reaction conditions are optimized to achieve high yields and purity. Industrial production methods often involve the use of heterogeneous catalysts to facilitate the reaction under controlled temperatures and pressures .
Chemical Reactions Analysis
2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits antibacterial and antimalarial properties, making it a candidate for drug development.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications.
Industry: It is used as an antioxidant in rubber technologies and in the preservation of animal nutriments and vegetable oils
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit lipid peroxidation, which is a process that leads to cell damage. It also interacts with various enzymes and receptors, modulating their activity to exert its biological effects .
Comparison with Similar Compounds
2,2,4-Trimethyl-N-phenyl-1,2-dihydro-6-quinolinecarboxamide can be compared with other quinoline derivatives such as:
2,2,4-Trimethyl-1,2-dihydroquinoline: Known for its antioxidant properties in rubber technologies.
1,2-Dihydro-2,2,4-trimethylquinoline: Used in the synthesis of fungicides and pesticides. The uniqueness of this compound lies in its specific structural modifications, which enhance its biological activity and industrial applications.
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2,2,4-trimethyl-N-phenyl-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C19H20N2O/c1-13-12-19(2,3)21-17-10-9-14(11-16(13)17)18(22)20-15-7-5-4-6-8-15/h4-12,21H,1-3H3,(H,20,22) |
InChI Key |
RSFFTECRDFLYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3)(C)C |
Origin of Product |
United States |
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